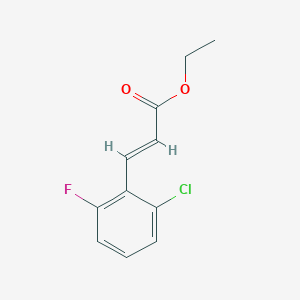

Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate

Descripción

Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate (CAS No.: 1315560-52-1, C₁₁H₁₀ClFO₂, M.Wt: 228.04) is an α,β-unsaturated ester characterized by a 2-chloro-6-fluorophenyl substituent at the β-position of the acrylate moiety. This compound is utilized in organic synthesis and pharmaceutical research, particularly as a building block for complex heterocycles or bioactive molecules . Key physicochemical properties include a sample solubility provided at 10 mM in solution and storage recommendations at 2–8°C . Its synthesis involves Morita-Baylis-Hillman (MBH) bromides, yielding the (E)-isomer selectively, as demonstrated by IR (1728 cm⁻¹ for ester C=O) and ¹H NMR (δ 4.44 ppm for CH₂CH₃) data .

Propiedades

Fórmula molecular |

C11H10ClFO2 |

|---|---|

Peso molecular |

228.65 g/mol |

Nombre IUPAC |

ethyl (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H10ClFO2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3/b7-6+ |

Clave InChI |

VWGCPKIKIFYTOR-VOTSOKGWSA-N |

SMILES isomérico |

CCOC(=O)/C=C/C1=C(C=CC=C1Cl)F |

SMILES canónico |

CCOC(=O)C=CC1=C(C=CC=C1Cl)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Etil (E)-3-(2-cloro-6-fluorofenil)acrilato normalmente implica la esterificación del ácido (E)-3-(2-cloro-6-fluorofenil)acrílico con etanol en presencia de un catalizador adecuado. La reacción se lleva a cabo generalmente bajo condiciones de reflujo para asegurar la conversión completa del ácido al éster.

Métodos de producción industrial

En un entorno industrial, la producción de Etil (E)-3-(2-cloro-6-fluorofenil)acrilato puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. Los catalizadores como el ácido sulfúrico o el ácido p-toluensulfónico se utilizan comúnmente para facilitar la reacción de esterificación. La mezcla de reacción se purifica posteriormente mediante destilación o recristalización para obtener el producto deseado.

Análisis De Reacciones Químicas

Tipos de reacciones

El Etil (E)-3-(2-cloro-6-fluorofenil)acrilato puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la porción de acrilato en un alcano o alcohol.

Sustitución: Los sustituyentes cloro y flúor en el anillo fenilo pueden participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) pueden utilizarse en condiciones ácidas o básicas.

Reducción: Se puede emplear la hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4).

Sustitución: Se pueden utilizar nucleófilos como el metóxido de sodio (NaOMe) o el terc-butóxido de potasio (KOtBu) en disolventes apróticos polares.

Principales productos formados

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de alcanos o alcoholes.

Sustitución: Formación de derivados fenílicos sustituidos.

Aplicaciones Científicas De Investigación

El Etil (E)-3-(2-cloro-6-fluorofenil)acrilato tiene varias aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción en síntesis orgánica para la preparación de moléculas más complejas.

Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.

Medicina: Explorado por su posible uso en el desarrollo de fármacos y como precursor de compuestos farmacéuticos.

Industria: Utilizado en la producción de polímeros y materiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción del Etil (E)-3-(2-cloro-6-fluorofenil)acrilato implica su interacción con varios objetivos moleculares. La porción de acrilato puede participar en reacciones de adición de Michael, donde los nucleófilos se añaden al carbono β del grupo acrilato. Los sustituyentes cloro y flúor en el anillo fenilo pueden influir en la reactividad del compuesto y la afinidad de unión a enzimas o receptores específicos.

Comparación Con Compuestos Similares

Methyl vs. Ethyl Esters

The methyl analog, (E)-Methyl 3-(2-chloro-6-fluorophenyl)-2-((1,3-dioxoisoindolin-2-yloxy)methyl)acrylate (4a), shares the same aromatic substituents but differs in the ester group (methyl vs. ethyl). This structural variation impacts physicochemical properties:

Complex Acrylate Derivatives

- Imidazo-Pyrrolo-Pyrazine Acrylate () : (E)-Ethyl 3-(1-cyclohexyl-6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-3-yl)acrylate features a fused heterocyclic substituent. This compound, synthesized via Suzuki-Miyaura coupling (70% yield), highlights the versatility of ethyl acrylate in cross-coupling reactions. The bulky substituent reduces conformational flexibility compared to the simpler 2-chloro-6-fluorophenyl group .

- Furopyran-Substituted Acrylate () : Ethyl (E)-3-((2R,3R,6R)-3-(benzyloxy)-5-chloro-6-((trimethylsilyl)ethynyl)-3,6-dihydro-2H-pyran-2-yl)acrylate (202) incorporates a stereochemically complex furopyran ring. Such derivatives are tailored for natural product synthesis (e.g., fungal metabolites), emphasizing the role of acrylates in stereoselective transformations .

Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate

Imidazo-Pyrrolo-Pyrazine Acrylate ()

- Route : Suzuki-Miyaura coupling of a brominated heterocycle with (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate in THF/Na₂CO₃ (70% yield) .

- Advantage : High efficiency for introducing acrylate groups into electron-deficient aromatic systems.

Physicochemical and Spectroscopic Data

Actividad Biológica

Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : CHClF O

- Molecular Weight : Approximately 224.65 g/mol

The structure features a trans configuration (E) around the double bond between the acrylate and phenyl groups, which enhances its reactivity and potential biological interactions.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit various cancer cell lines, with specific attention to:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- SKOV-3 (ovarian cancer)

IC Values : The compound demonstrated varying degrees of cytotoxicity across different cell lines, with IC values reported as follows:

- HeLa Cells : IC < 10 µg/mL

- MCF-7 Cells : IC in the range of 11.20–93.46 µg/mL

- SKOV-3 Cells : IC ranging from 7.87–70.53 µg/mL .

These results suggest that this compound may effectively inhibit cell proliferation in specific cancer types, warranting further investigation into its mechanisms of action.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, indicating that this compound may also possess antimicrobial activity.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally related compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Similarity Index | Unique Features |

|---|---|---|---|

| 2-Chloro-4-fluorocinnamic acid | CHClF O | 1.00 | Simpler phenolic structure without an ethyl group |

| 3-(2,6-Dichloro-4-fluorophenyl)acrylic acid | CHClF O | 0.98 | Additional chlorine substitution enhancing reactivity |

| 3-(2-Chloro-5-fluorophenyl)acrylic acid | CHClF O | 0.96 | Different halogen positioning affecting biological activity |

The presence of halogen substituents enhances lipophilicity, potentially increasing interaction with biological targets.

The proposed mechanism through which this compound exerts its biological effects includes:

- Interaction with Cellular Targets : The compound likely interacts with nucleophilic sites in proteins or nucleic acids, leading to inhibition of critical cellular processes.

- Induction of Apoptosis : Evidence suggests it may trigger apoptotic pathways in cancer cells, contributing to reduced viability .

- Antimicrobial Mechanisms : Similar compounds have been shown to disrupt bacterial cell membranes or inhibit biofilm formation, suggesting a potential pathway for antimicrobial activity.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Anticancer Studies : A study reported significant inhibition of proliferation in HeLa cells at concentrations below 10 µg/mL, indicating strong anticancer potential.

- Antimicrobial Efficacy : Research on related compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, suggesting that this compound might exhibit similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.